molecular formula C11H12N2O5S B015396 N-Acetyl-S-(4-nitrophenyl)-L-cysteine CAS No. 91088-55-0

N-Acetyl-S-(4-nitrophenyl)-L-cysteine

Cat. No. B015396
CAS RN: 91088-55-0
M. Wt: 284.29 g/mol
InChI Key: LOBKSYPZBSVLLE-JTQLQIEISA-N
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Description

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a derivative of the amino acid L-cysteine, which has been studied for various scientific purposes. The molecule is of interest due to its potential applications in biochemical research, including enzyme studies and chemical synthesis processes.

Synthesis Analysis

The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine involves specific acetylation and nitration reactions. Park, Agnello, and Mathew (1966) described a process where acetyl phosphate or p-nitrophenyl acetate acetylates a cysteine residue, indicating a method that might be adapted for the synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Park, J. H., Agnello, C., & Mathew, E., 1966).

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-(4-nitrophenyl)-L-cysteine has been explored through various spectroscopic techniques. Lee and Suh (1980) conducted a detailed analysis of N-acetyl-L-cysteine, which shares structural similarities with N-Acetyl-S-(4-nitrophenyl)-L-cysteine, providing insights into the molecule's conformation and bonding (Lee, Y. J., & Suh, I., 1980).

Chemical Reactions and Properties

The chemical behavior of N-Acetyl-S-(4-nitrophenyl)-L-cysteine includes its reactivity and interaction with other chemical entities. Phocas, Yovanidis, Photaki, and Zervas (1967) described the N → S transfer of the o-nitrophenylsulphenyl-group in cysteine peptides, which might be relevant for understanding the chemical reactions involving N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Phocas, I., Yovanidis, C., Photaki, I., & Zervas, L., 1967).

Physical Properties Analysis

The physical properties of N-Acetyl-S-(4-nitrophenyl)-L-cysteine, such as solubility, melting point, and stability, are essential for its handling and application in research. However, specific studies focusing solely on these properties of N-Acetyl-S-(4-nitrophenyl)-L-cysteine were not identified in the current search.

Chemical Properties Analysis

N-Acetyl-S-(4-nitrophenyl)-L-cysteine's chemical properties, including its reactivity towards other compounds and stability under various conditions, are crucial for its utilization in chemical synthesis and research. Thalluri, Manne, Dev, and Mandal (2014) discussed a Lossen rearrangement mediated by a related compound, which could offer insights into the reactivity and potential chemical transformations of N-Acetyl-S-(4-nitrophenyl)-L-cysteine (Thalluri, K., Manne, S., Dev, D., & Mandal, B., 2014).

Scientific Research Applications

  • Lifespan Extension and Stress Resistance : N-acetyl-L-cysteine supplementation has been shown to extend the lifespan and increase resistance to environmental stressors in Caenorhabditis elegans, likely due to enhanced stress-responsive gene expression (Oh, Park, & Park, 2015).

  • Proinflammatory Cytokine Expression : Long-term low-dose N-acetyl-L-cysteine treatment enhances proinflammatory cytokine expression in LPS-stimulated macrophages by increasing kinase phosphorylation (Ohnishi et al., 2014).

  • Clinical Applications : N-acetylcysteine supplementation has numerous clinical applications, including the prevention of chronic obstructive pulmonary disease exacerbation, prevention of kidney damage during imaging procedures, treatment of the influenza virus, and infertility treatment (Millea, 2009).

  • Respiratory Illnesses and Oxidative Stress : N-acetylcysteine is a promising treatment for respiratory illnesses, conditions involving oxidative stress, acetaminophen-induced hepatotoxicity, and acute heavy metal poisoning (Kelly, 1998).

  • Stability of Derivatives : N-acetyl-l-cysteine derivatives of isoindoles derived from amino acids are highly stable and require less strict reaction control compared to mercaptoethanol (Alvarez-coque et al., 1989).

  • Peptide Formation : Boc-Cys(Npys), a derivative, is stable and versatile, facilitating the formation of unsymmetrical disulfide bonds in a wide pH range in aqueous buffers (Bernatowicz, Matsueda, & Matsueda, 2009).

  • Quality Control in Pharmaceuticals : N-acetyl-L-cysteine determination is crucial for quality control in compound amino acid injections (Wen, 2003).

  • Cancer Prevention : N-acetyl-l-cysteine shows potential as a preventive and therapeutic agent due to its antigenotoxic and cancer-preventive mechanisms (Flora et al., 2004).

  • Pharmaceutical Formulation Analysis : A flow injection spectrophotometric system effectively determines N-acetyl-L-cysteine in pharmaceutical formulations (Fornazari et al., 2005).

  • Multifaceted Activity in COPD : The protective effect of N-acetyl-l-cysteine against acute exacerbations of COPD is influenced by its mucolytic activity, antioxidant effects, and modulation of human bronchial tone (Calzetta et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for “N-Acetyl-S-(4-nitrophenyl)-L-cysteine” can provide detailed information about its safety and hazards . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBKSYPZBSVLLE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238408
Record name L-Cysteine, N-acetyl-S-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(4-nitrophenyl)-L-cysteine

CAS RN

91088-55-0
Record name L-Cysteine, N-acetyl-S-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091088550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, N-acetyl-S-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
T Yoshida, T Tabuchi, K Andoh - Drug metabolism and disposition, 1993 - ASPET
The pharmacokinetics of p-chloronitrobenzene (p-CNB) in human subjects suffering from acute poisoning was studied from the urinary excretion of p-CNB metabolites. The time course …
Number of citations: 17 dmd.aspetjournals.org
T Yoshida - Journal of Chromatography B: Biomedical Sciences …, 1993 - Elsevier
A simple, accurate and precise isocratic reversed-phase high-performance liquid chromatographic method (HPLC) using ultraviolet detection was developed for the determination of p-…
T Yoshida, T Tabuchi, K Andoh - Xenobiotica, 1992 - Taylor & Francis
1. Urinary metabolites from human subjects acutely poisoned with p-chloro-nitrobenzene (p-CNB) were identified by glc-mass spectrometry. 2. Eight substances, namely, a very large …
CR Jones, O Sepai - 1999 - hero.epa.gov
Biomonitoring of Chinese workers exposed to p-chloronitrobenzene by HPLC-UV analysis of urine samples | Health & Environmental Research Online (HERO) | US EPA Jump to main …
Number of citations: 0 hero.epa.gov
C Jones, O Sepai, YY Liu, H Yan, G Sabbioni - Biomarkers, 2007 - Taylor & Francis
For workers exposed to 4-chloronitrobenzene (4CNB), the major metabolites were determined. Urine were analysed before and after acid hydrolysis to qualify the free and conjugated …
T Yoshida, K Andoh, T Tabuchi - Archives of toxicology, 1991 - Springer
Urinary metabolites in rats treated withp-chloronitrobenzene were identified by gas chromatography-mass spectrometry. A single dose of 100 mg/kg body wtp-chloronitrobenzene was …
T Yoshida - Drug metabolism and disposition, 1994 - Citeseer
PHARMACOKINETIC STUDY OF p-CHLORONITROBENZENE IN RAT Page 1 0090-9556/94/2202-0275$02.00/0 DRUG METABOLISM AND DIss’osrnoN Copyright © 1994 by The …
Number of citations: 12 citeseerx.ist.psu.edu
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
2. Hypophysectomized rats showed a decreased recovery of labelled leucine in cytoplasmic protein, each of the fractions sharing in this decrease. The recovery tended to be even lower …
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
METHODS Animals, diet and dosage. Doe rabbits (2-3 kg. body wt.) were maintained as described by Bray, Ryman & Thorpe (1947). Compounds were administered by stomach tube …
DS Tevis, SR Flores, BM Kenwood, D Bhandari… - International journal of …, 2021 - Elsevier
Increased interest in volatile organic compound (VOC) exposure has led to an increased need for consistent, systematic, and informative naming of VOC metabolites. As analytical …

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